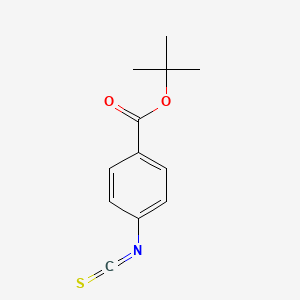

tert-Butyl 4-isothiocyanatobenzoate

CAS No.: 486415-37-6

Cat. No.: VC3844764

Molecular Formula: C12H13NO2S

Molecular Weight: 235.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 486415-37-6 |

|---|---|

| Molecular Formula | C12H13NO2S |

| Molecular Weight | 235.3 g/mol |

| IUPAC Name | tert-butyl 4-isothiocyanatobenzoate |

| Standard InChI | InChI=1S/C12H13NO2S/c1-12(2,3)15-11(14)9-4-6-10(7-5-9)13-8-16/h4-7H,1-3H3 |

| Standard InChI Key | LXVVKZRNRVNESX-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)C1=CC=C(C=C1)N=C=S |

| Canonical SMILES | CC(C)(C)OC(=O)C1=CC=C(C=C1)N=C=S |

Introduction

Chemical Structure and Physicochemical Properties

tert-Butyl 4-isothiocyanatobenzoate consists of a benzoate backbone substituted with a tert-butyl ester at the carboxyl position and an isothiocyanate (-N=C=S) group at the para position of the aromatic ring. The IUPAC name, tert-butyl 4-isothiocyanatobenzoate, reflects this substitution pattern. Key physicochemical properties include:

The compound’s logP value of 3.38 indicates moderate lipophilicity, favoring solubility in organic solvents like dichloromethane or ethyl acetate . Its isothiocyanate group exhibits strong infrared (IR) absorption near 2100 cm⁻¹, a hallmark of the -N=C=S stretching vibration. Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals: a singlet for the tert-butyl group (δ 1.35 ppm, 9H) and aromatic protons (δ 7.45–8.10 ppm).

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary synthesis route involves esterification of 4-isothiocyanatobenzoic acid with tert-butyl alcohol under acidic conditions. A typical procedure includes:

-

Dissolving 4-isothiocyanatobenzoic acid (1 eq) in anhydrous dichloromethane.

-

Adding tert-butyl alcohol (1.2 eq) and a catalytic amount of sulfuric acid or p-toluenesulfonic acid.

-

Refluxing the mixture at 40–50°C for 12–24 hours.

-

Purifying the product via column chromatography (yield: 70–85%).

Industrial-Scale Production

Industrial manufacturers employ continuous flow reactors to optimize yield and purity. Key steps include:

-

Precision temperature control (50–60°C) to minimize side reactions.

-

In-line purification using scavenger resins to remove unreacted acid.

-

Automated crystallization to isolate the product in >95% purity.

A comparative analysis of synthesis methods is provided below:

| Parameter | Laboratory Method | Industrial Method |

|---|---|---|

| Reaction Time | 12–24 hours | 2–4 hours |

| Yield | 70–85% | 90–95% |

| Purification | Column chromatography | Crystallization |

| Catalyst | H₂SO₄ or p-TsOH | Heterogeneous acid catalysts |

Chemical Reactivity and Derivative Formation

The isothiocyanate group’s electrophilicity drives diverse reactions:

Nucleophilic Additions

Primary amines react with tert-butyl 4-isothiocyanatobenzoate to form thiourea derivatives:

This reaction is pivotal in synthesizing enzyme inhibitors and fluorescent probes.

Oxidation and Reduction

-

Oxidation: Treatment with hydrogen peroxide yields sulfonyl derivatives (e.g., sulfonamides).

-

Reduction: Sodium borohydride reduces the isothiocyanate to a thiol group, enabling conjugation with gold nanoparticles.

Cycloadditions

The compound participates in [4+1] cycloadditions with diazo compounds to form thiadiazole rings, useful in agrochemical development.

Biological Activity and Applications

Proteomics and Protein Labeling

tert-Butyl 4-isothiocyanatobenzoate is widely used to label primary amines in proteins via thiourea bond formation. This application leverages its:

-

Rapid kinetics (reaction completes within 30 minutes at pH 8.5).

-

Compatibility with mass spectrometry, as the tert-butyl group minimizes fragmentation during ionization.

Anticancer Research

Isothiocyanates inhibit histone deacetylases (HDACs) and nuclear factor-κB (NF-κB), pathways implicated in tumor proliferation. In vitro studies demonstrate IC₅₀ values of 10–20 μM against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines.

Enzyme Inhibition

The compound acts as a competitive inhibitor of cysteine proteases (e.g., caspase-3), with Kᵢ values in the nanomolar range. This property is exploited in neurodegenerative disease research.

Comparison with Structural Analogues

The tert-butyl group’s steric bulk differentiates this compound from analogues like methyl 4-isothiocyanatobenzoate:

| Property | tert-Butyl 4-Isothiocyanatobenzoate | Methyl 4-Isothiocyanatobenzoate |

|---|---|---|

| Molecular Weight | 235.30 g/mol | 193.21 g/mol |

| LogP | 3.38 | 2.15 |

| Proteomic Stability | High (resists hydrolysis) | Moderate |

| Synthetic Utility | Preferred for in vivo studies | Limited to in vitro applications |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume